1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
Description
Properties
IUPAC Name |
[1-[(2-hydroxy-1,3-dihydroinden-2-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(18)21-15(2,3)14(19)17-10-16(20)8-12-6-4-5-7-13(12)9-16/h4-7,20H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPNKZPCWCJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate, a compound with the molecular formula C16H21NO4 and a molecular weight of 291.347, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure combines an indene moiety with an acetate group, which may confer distinctive pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Indene moiety : Known for various biological interactions.
- Hydroxyl group : Potential for hydrogen bonding with biological macromolecules.
- Acetate group : May enhance solubility and bioavailability.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.347 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 1-[[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]amino]-2-methyl-1-oxopropan-2-yl acetate |
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various molecular targets. Preliminary studies suggest potential activities in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the indene structure is hypothesized to play a crucial role in modulating cellular pathways associated with apoptosis and cell proliferation.
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, compounds similar to this one have shown inhibitory activity against tyrosine kinases, which are crucial in cancer progression and cell signaling.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Nintedanib | Tyrosine kinase inhibitor | |
| 3-(Aminomethylidene)-1,3-dihydroindolones | Anticancer | |
| 1-(2,5-dihydroxyphenyl) imino quinone | Alkylating agent |
The proposed mechanism of action for this compound includes:
- Interaction with Proteins : The hydroxyl group can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, the compound may inhibit their activity, affecting downstream signaling pathways.
- Cell Membrane Interaction : The lipophilic nature of the indene moiety allows for potential interactions with cell membranes, influencing permeability and cellular uptake.
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of similar indene derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of indene derivatives. The study found that certain compounds could inhibit tyrosine kinase activity by more than 50%, highlighting their potential as therapeutic agents in oncology.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound?
Methodological Answer:
The compound can be synthesized via condensation reactions under reflux conditions. A standard approach involves reacting a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethylamine derivative with a 2-methyl-1-oxopropan-2-yl acetate precursor in acetic acid, using sodium acetate as a catalyst. Reflux durations (3–5 hours) and stoichiometric ratios (1.1:1 for the aldehyde component) are critical for optimizing yield . Post-synthesis purification typically involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures to achieve >95% purity.
Example Protocol:
- Step 1: Combine 0.1 mol of 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethylamine with 0.11 mol of 2-methyl-1-oxopropan-2-yl acetate in 100 mL acetic acid.
- Step 2: Add 0.1 mol sodium acetate, reflux at 120°C for 4 hours.
- Step 3: Filter precipitate, wash with ethanol/diethyl ether, and recrystallize.
Basic: What structural characterization techniques are recommended?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can generate thermal ellipsoid plots for visualizing anisotropic displacement parameters .
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., indenyl CH₂ groups at δ 2.8–3.2 ppm, acetate methyl at δ 1.9–2.1 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
